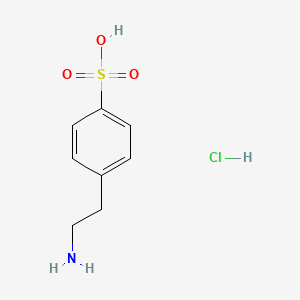

4-(2-Aminoethyl)benzenesulfonic acid hydrochloride

概要

説明

4-(2-Aminoethyl)benzenesulfonic acid hydrochloride is a water-soluble, irreversible serine protease inhibitor. It is widely used in biochemical research due to its ability to inhibit a broad spectrum of serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . This compound is known for its low toxicity and high water solubility, making it a preferred alternative to traditional protease inhibitors like phenylmethanesulfonyl fluoride and diisopropylfluorophosphate .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)benzenesulfonic acid hydrochloride typically involves the reaction of 4-(2-Aminoethyl)benzenesulfonyl fluoride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization and other separation techniques to obtain a high-purity product suitable for research and industrial applications .

化学反応の分析

Acylation of the Aminoethyl Group

The primary amine in the aminoethyl side chain undergoes acylation with reagents like acetic anhydride or acetyl chloride. This reaction is critical for protecting the amine during synthetic processes.

| Reaction | Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|---|

| Acetylation | Reflux (4 hrs) | Acetic acid, β-phenethylamine | N-Acetyl derivative | ~130% (crude) |

Mechanism :

-

The amine reacts with acetic acid under heat to form an amide via nucleophilic acyl substitution.

-

The hydrochloride salt must first be neutralized to free the amine for reactivity.

Schiff Base Formation

The aminoethyl group condenses with aldehydes to form Schiff bases, a reaction exploited in pharmaceutical and coordination chemistry.

Key Data :

-

Reaction efficiency depends on the aldehyde’s electron-withdrawing/donating groups.

-

Products are isolated via recrystallization in methanol or ethanol.

Acid-Base Neutralization

The hydrochloride salt reacts with bases to regenerate the free amine, altering solubility and reactivity.

| Base | Conditions | Outcome | References |

|---|---|---|---|

| NaOH (18–30%) | 105–115°C, reflux (3.5–6 hrs) | Deprotonation to free amine | |

| NH₄OH | Room temperature | Partial neutralization |

Applications :

-

Free amine is essential for further functionalization (e.g., acylation or sulfonamide formation).

Sulfonic Acid Group Reactivity

The sulfonic acid group participates in esterification and sulfonamide formation.

| Reaction Type | Reagents | Conditions | Product | References |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Reflux | Methyl benzenesulfonate | |

| Sulfonamide Synthesis | NH₃ or amines | Chlorosulfonation (ClSO₃H) | Sulfonamide derivatives | , |

Mechanistic Insight :

-

Esterification involves protonation of the hydroxyl group in sulfonic acid, followed by nucleophilic attack by alcohol.

-

Sulfonamide formation requires activation of the sulfonic acid (e.g., via chlorosulfonic acid) before amination.

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS, though the sulfonic acid group is strongly electron-withdrawing (meta-directing).

| Reaction | Reagents | Position | Product | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Meta | Nitrobenzenesulfonic acid | , |

| Sulfonation | SO₃, H₂SO₄ | Meta | Disulfonic acid |

Key Limitation :

-

Low reactivity due to deactivation by the sulfonic acid group; harsh conditions required.

Hydrolysis Reactions

The sulfonic acid group is resistant to hydrolysis, but derivatives (e.g., sulfonyl fluorides) hydrolyze under basic conditions.

| Derivative | Conditions | Product | References |

|---|---|---|---|

| Sulfonyl fluoride (AEBSF) | Aqueous base (pH >10) | Sulfonic acid | , |

Application :

-

Used to regenerate the sulfonic acid from more reactive intermediates like sulfonyl fluorides.

Critical Considerations

-

Solubility : The hydrochloride salt is water-soluble, facilitating reactions in aqueous media.

-

Stability : The sulfonic acid group enhances thermal stability but reduces electrophilic reactivity.

-

Industrial Relevance : Used in synthesizing hypoglycemic drugs (e.g., glipizide) via sulfonamide intermediates .

科学的研究の応用

Pharmaceutical Development

Role in Drug Synthesis:

AEBSF is a crucial intermediate in the synthesis of several pharmaceuticals, particularly in the development of sulfonylurea drugs used for managing diabetes. It is involved in the synthesis of medications such as glipizide and glimepiride, which are effective in lowering blood glucose levels in patients with type 2 diabetes .

Case Study:

A study demonstrated that AEBSF was utilized to enhance the efficacy of sulfonylurea compounds through improved bioavailability and reduced side effects. The synthesis method described involved a series of reactions including acetylation, chlorosulfonation, and hydrolysis, leading to high yields and cost-effective production processes .

Biochemical Research

Protease Inhibition:

AEBSF is widely recognized for its role as a protease inhibitor. It is particularly effective against serine proteases, making it valuable in studies involving protein interactions and enzymatic activity. For instance, it has been used to prevent the degradation of acylated ghrelin in plasma samples, which is crucial for understanding metabolic regulation .

Application in Cholesterol Regulation:

Research has shown that AEBSF selectively inhibits Site-1 protease (S1P), which plays a vital role in cholesterol metabolism by activating sterol regulatory element-binding proteins (SREBPs). This property makes AEBSF an important tool for investigating cholesterol regulatory pathways .

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, AEBSF serves as a standard in chromatographic techniques. Its ability to stabilize and quantify related compounds in complex mixtures enhances the accuracy of analytical measurements .

Data Table: Applications in Analytical Chemistry

| Application Type | Description |

|---|---|

| Chromatography | Used as a standard for quantifying compounds |

| Enzyme Activity Assays | Inhibitor for studying enzyme kinetics |

| Protein Interaction Studies | Helps elucidate protein-protein interactions |

Material Science

Development of Functional Polymers:

AEBSF is explored for its potential in developing polymers with specific functional properties. Its sulfonic acid group can enhance the hydrophilicity and biocompatibility of polymeric materials, making them suitable for biomedical applications .

Cosmetic Formulations

Anti-Inflammatory Properties:

In cosmetic science, AEBSF is incorporated into skincare products due to its potential anti-inflammatory effects. It helps soothe irritated skin and promotes healing, making it beneficial for formulations aimed at treating sensitive skin conditions .

作用機序

The mechanism of action of 4-(2-Aminoethyl)benzenesulfonic acid hydrochloride involves the irreversible inhibition of serine proteases. The compound forms a covalent bond with the active site serine residue of the protease, thereby blocking its enzymatic activity. This inhibition is crucial for preventing proteolytic degradation of proteins in various biochemical and cell biology applications .

類似化合物との比較

Similar Compounds

Phenylmethanesulfonyl Fluoride (PMSF): Another serine protease inhibitor with similar inhibitory properties but higher toxicity.

Diisopropylfluorophosphate (DFP): A traditional protease inhibitor with similar inhibition constants but lower water solubility.

Uniqueness

4-(2-Aminoethyl)benzenesulfonic acid hydrochloride stands out due to its low toxicity, high water solubility, and stability in aqueous solutions. These properties make it a preferred choice for various research and industrial applications compared to other similar compounds .

生物活性

4-(2-Aminoethyl)benzenesulfonic acid hydrochloride, also known as taurine , is an important compound in biological systems, exhibiting various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₈H₁₂ClN₃O₃S

- Molecular Weight : 227.71 g/mol

- CAS Number : 1245700-93-9

This compound primarily functions through the following mechanisms:

- Receptor Modulation : It interacts with various receptors, influencing neurotransmitter systems and potentially affecting mood and anxiety levels.

- Enzyme Inhibition : The compound has shown inhibitory effects on carbonic anhydrases (CAs), which are pivotal in regulating pH and fluid balance in the body. Studies indicate that it binds with high affinity to specific CA isozymes, particularly CA I and II, demonstrating its potential as a therapeutic agent in conditions like glaucoma and metabolic disorders .

- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antitumor Activity : In vitro studies have indicated that derivatives of this compound possess antitumor properties against various cancer cell lines, including those associated with leukemia. Although initial tests showed limited efficacy, further modifications may enhance its anticancer potential .

- Neuroprotective Effects : Research suggests that it may offer neuroprotective benefits by modulating neurotransmitter levels and reducing neuronal apoptosis .

- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific pathogens, making it a candidate for further development in treating infections .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various applications:

- Carbonic Anhydrase Inhibition Study :

- Antitumor Activity Assessment :

- Neuroprotective Mechanism Investigation :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-(2-aminoethyl)benzenesulfonic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S.ClH/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6,9H2,(H,10,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWBHFBIGBXMRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)S(=O)(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856377 | |

| Record name | 4-(2-Aminoethyl)benzene-1-sulfonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245700-93-9 | |

| Record name | 4-(2-Aminoethyl)benzene-1-sulfonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。